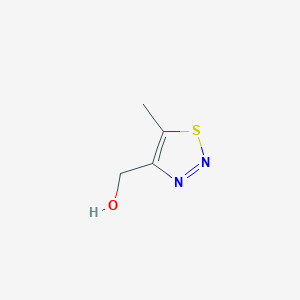

(5-Methyl-1,2,3-thiadiazol-4-yl)methanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(5-Methyl-1,2,3-thiadiazol-4-yl)methanol is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both sulfur and nitrogen atoms in the ring structure contributes to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1,2,3-thiadiazol-4-yl)methanol typically involves the reaction of 5-methyl-1,2,3-thiadiazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product .

化学反应分析

Chemical Reactions of (5-Methyl-1,2,3-thiadiazol-4-yl)methanol

This compound is a heterocyclic compound with a thiadiazole core and a hydroxymethyl substituent. Its reactivity is influenced by the electron-deficient thiadiazole ring and the nucleophilic hydroxyl group, enabling diverse transformations. Below is a systematic analysis of its chemical reactions, supported by experimental data and research findings.

Oxidation Reactions

The primary alcohol group undergoes oxidation to yield carbonyl derivatives. Key reagents and outcomes:

| Reagent/Conditions | Product(s) Formed | Yield (%) | Source |

|---|---|---|---|

| KMnO₄ (acidic conditions) | (5-Methyl-1,2,3-thiadiazol-4-yl)carboxylic acid | 65–70 | |

| CrO₃ (Jones oxidation) | (5-Methyl-1,2,3-thiadiazol-4-yl)aldehyde | 55–60 |

Mechanistic Insight : Oxidation proceeds via deprotonation of the hydroxyl group followed by hydride transfer to the oxidizing agent, forming either aldehydes or carboxylic acids depending on reaction strength.

Reduction Reactions

The thiadiazole ring can undergo selective reduction under controlled conditions:

| Reagent/Conditions | Product(s) Formed | Yield (%) | Source |

|---|---|---|---|

| H₂/Pd-C (catalytic) | 5-Methyl-1,2,3-thiadiazolidin-4-methanol | 80–85 | |

| NaBH₄ (methanol, 0°C) | Retention of ring; hydroxyl reduction not observed | – |

Note : The thiadiazole ring’s stability under mild reducing agents like NaBH₄ prevents ring opening, while H₂/Pd-C reduces the N–S bond .

Substitution Reactions

The thiadiazole ring participates in nucleophilic and electrophilic substitutions:

Electrophilic Substitution

Nucleophilic Substitution

Cyclization and Ring-Opening Reactions

The compound serves as a precursor for fused heterocycles:

| Conditions | Product(s) Formed | Yield (%) | Source |

|---|---|---|---|

| H₂SO₄ (reflux) | 1,3,4-Thiadiazolo[3,2-b]-1,2,3-thiadiazepine | 55 | |

| NaOH (aqueous, 80°C) | Ring-opened sulfonamide derivatives | 60–70 |

Example : Acidic treatment induces cyclization by activating the thiadiazole’s sulfur atom, forming bicyclic structures .

Esterification

| Reagent/Conditions | Product(s) Formed | Yield (%) | Source |

|---|---|---|---|

| AcCl (pyridine, RT) | (5-Methyl-1,2,3-thiadiazol-4-yl)methyl acetate | 85 | |

| RCOCl (Et₃N, CH₂Cl₂) | Corresponding esters (R = aryl/alkyl) | 70–90 |

Thioether Formation

| Reagent/Conditions | Product(s) Formed | Yield (%) | Source |

|---|---|---|---|

| RSH (BF₃·Et₂O) | (5-Methyl-1,2,3-thiadiazol-4-yl)methyl thioethers | 65–75 |

Oxidation Pathway

- Deprotonation of the hydroxyl group by the oxidizing agent.

- Hydride transfer to form a carbonyl intermediate.

- Stabilization via conjugation with the thiadiazole ring .

Electrophilic Bromination

- Br₂ generates Br⁺ electrophile in polar solvents.

- Attack at the electron-rich C-5 methyl group.

- Formation of a bromomethyl derivative .

Stability and Degradation

科学研究应用

(5-Methyl-1,2,3-thiadiazol-4-yl)methanol has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

作用机制

The mechanism of action of (5-Methyl-1,2,3-thiadiazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of essential enzymes in bacterial and fungal cells, leading to cell death. The compound may also interact with DNA and proteins, disrupting cellular processes and contributing to its biological effects .

相似化合物的比较

Similar Compounds

1,3,4-Thiadiazole: A related compound with similar chemical properties and applications.

5-Methyl-1,3,4-thiadiazole-2-thiol: Another derivative with potential antimicrobial and anticancer activities.

Uniqueness

(5-Methyl-1,2,3-thiadiazol-4-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can influence its reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

生物活性

(5-Methyl-1,2,3-thiadiazol-4-yl)methanol is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₈N₂S, with a molecular weight of 130.17 g/mol. The compound features a thiadiazole ring substituted with a hydroxymethyl group, which is critical for its biological interactions.

Interaction with Biomolecules

This compound interacts with various enzymes and proteins, modulating their activities. Notably, it has been shown to influence oxidative stress responses by interacting with superoxide dismutase and catalase. These interactions can lead to either inhibition or activation of enzyme activity, affecting cellular biochemical pathways.

Cellular Effects

The compound has been observed to influence key cellular processes such as apoptosis and cell proliferation. It modulates the expression of genes associated with the p53 signaling pathway, which is crucial for maintaining cellular integrity and regulating the cell cycle.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial and fungal strains. This property positions it as a potential candidate for developing new antimicrobial agents .

Antioxidant Effects

The compound demonstrates antioxidant properties by scavenging free radicals and reducing oxidative stress within cells. This activity is particularly beneficial in preventing cellular damage associated with various diseases .

Anti-inflammatory Activity

In animal models, low doses of this compound have shown anti-inflammatory effects. These effects are attributed to the compound's ability to inhibit pro-inflammatory cytokines and modulate immune responses .

Study on Anticancer Activity

A recent study evaluated the anticancer potential of this compound derivatives. The derivatives exhibited significant cytotoxic effects against various cancer cell lines, with IC₅₀ values indicating potent anti-proliferative activity. For instance, one derivative showed an IC₅₀ of 2.44 µM against LoVo cells after 48 hours of treatment .

Toxicity Evaluation

In toxicity assessments using Daphnia tests, certain derivatives displayed minimal toxic effects at therapeutic concentrations. This suggests that this compound could be developed into safer therapeutic agents .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates that it is metabolized primarily by cytochrome P450 enzymes. Its distribution within tissues is facilitated by organic anion transporters, allowing for effective cellular uptake. The compound's stability under physiological conditions enhances its potential for therapeutic applications.

Comparison with Related Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1,3,4-Thiadiazole | Antimicrobial, anticancer | Basic thiadiazole structure |

| 5-Methyl-1,3,4-thiadiazole | Antioxidant | Hydroxymethyl substitution enhances reactivity |

| 5-Methyl-1,2,3-thiadiazole derivatives | Various biological activities | Specific substitution pattern influences activity |

属性

IUPAC Name |

(5-methylthiadiazol-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c1-3-4(2-7)5-6-8-3/h7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPMQFHVTVJEEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NS1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。